molecular formula C19H17NO2S2 B2622860 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide CAS No. 2035037-07-9

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide

Cat. No.: B2622860
CAS No.: 2035037-07-9
M. Wt: 355.47
InChI Key: DCVCCAVUIOPEGE-CMDGGOBGSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is an organic compound that features a cinnamamide backbone with two thiophene rings and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.

    Amidation Reaction: The hydroxyethyl intermediate is then reacted with cinnamic acid or its derivatives under amidation conditions to form the final product.

Common reagents used in these reactions include reducing agents like sodium borohydride for the formation of the hydroxyethyl group and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)cinnamamide: Lacks the thiophene rings, making it less versatile in terms of chemical reactivity.

    N-(2-thiophen-2-yl)ethyl)cinnamamide: Contains only one thiophene ring, which may affect its electronic properties and reactivity.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide: Similar structure but with different positioning of the thiophene ring.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is unique due to the presence of two thiophene rings in different positions, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVCCAVUIOPEGE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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